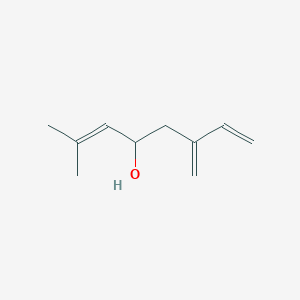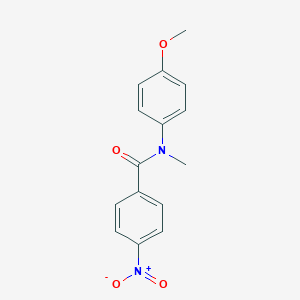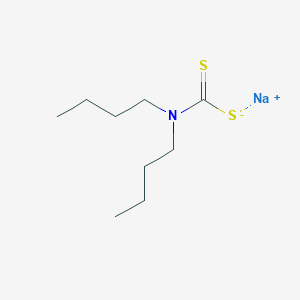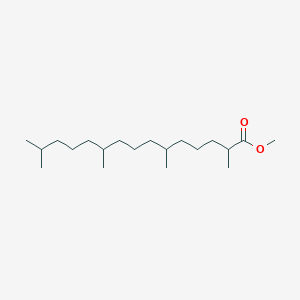
Methyl pristanate
概要
説明
Methyl pristanate, also known as methyl 2,6,10,14-tetramethylpentadecanoate, is a methyl-branched fatty acid ester. It is derived from pristanic acid, which is a naturally occurring fatty acid found in various marine organisms and certain plant sources. This compound is a colorless liquid with a molecular formula of C20H40O2 and a molecular weight of 312.53 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Methyl pristanate is typically synthesized through the esterification of pristanic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or methanesulfonic acid. The general reaction conditions involve heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:
Pristanic acid+MethanolAcid catalystMethyl pristanate+Water
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps such as distillation or extraction to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Methyl pristanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pristanic acid or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: this compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Pristanic acid.
Reduction: Methyl 2,6,10,14-tetramethylpentadecanol.
Substitution: Various substituted esters depending on the reagents used
科学的研究の応用
Methyl pristanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: this compound is studied for its role in metabolic pathways, particularly in the context of peroxisomal disorders.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of metabolic diseases.
Industry: It is used as a lubricant additive due to its chemical stability and thermal properties
作用機序
Methyl pristanate exerts its effects primarily through its metabolism in the body. It is metabolized to pristanic acid, which then undergoes further metabolic processes. The key molecular targets include enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase and peroxisomal acyl-CoA thioesterase. These enzymes play crucial roles in the breakdown and utilization of fatty acids .
類似化合物との比較
Pristanic Acid: The parent compound of methyl pristanate, involved in similar metabolic pathways.
Phytanic Acid: Another methyl-branched fatty acid with similar metabolic roles but different structural features.
Methyl Heptadecanoate: A straight-chain fatty acid ester with different physical and chemical properties.
Uniqueness: this compound is unique due to its branched structure, which imparts distinct chemical and physical properties compared to straight-chain fatty acid esters. This branching affects its reactivity, solubility, and thermal stability, making it valuable in specific industrial and research applications .
特性
IUPAC Name |
methyl 2,6,10,14-tetramethylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h16-19H,7-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWYDFQCGCPILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336819 | |
| Record name | Methyl pristanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-80-5 | |
| Record name | Methyl pristanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl pristanate in the synthesis of head-to-head isoprenoid hydrocarbons?
A1: this compound [] serves as a starting material in the synthesis of head-to-head isoprenoid hydrocarbons, specifically iC19-iC19. The synthesis involves a three-step route starting with this compound, converting it to pristanol, then to the corresponding bromide, and finally to the target iC19-iC19 hydrocarbon [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



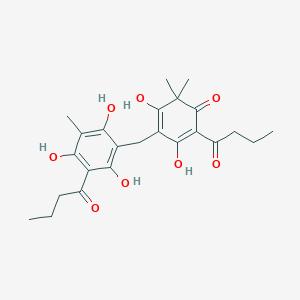
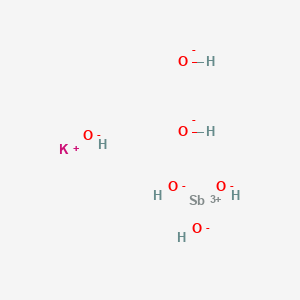
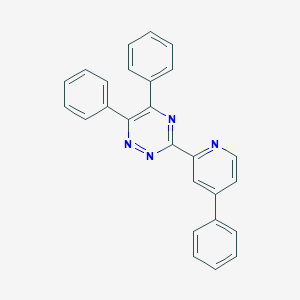
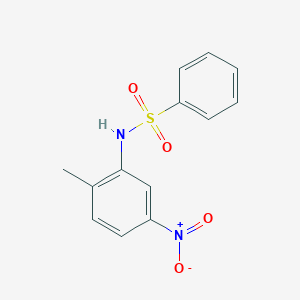
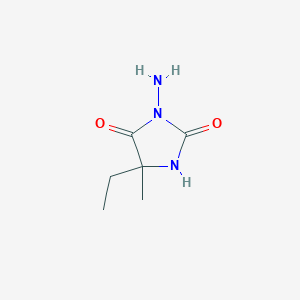
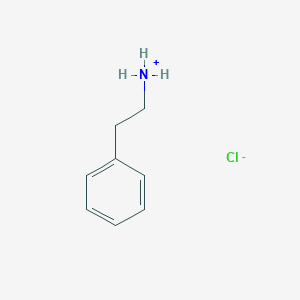
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
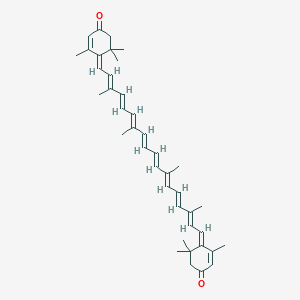

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
